molecular formula C22H18BrNO2 B13756412 2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide

2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide

Cat. No.: B13756412
M. Wt: 408.3 g/mol
InChI Key: FQUITXIJOKFJAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide typically involves a multi-step process One common method includes the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline coreThe final step involves the quaternization of the nitrogen atom in the quinoline ring with a bromide source to form the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

    Quinazoline: Known for its use in anticancer drugs.

Uniqueness

2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide is unique due to its quaternary ammonium structure, which enhances its solubility and reactivity. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C22H18BrNO2

Molecular Weight

408.3 g/mol

IUPAC Name

2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide

InChI

InChI=1S/C22H18NO2.BrH/c1-25-18-8-4-7-17(14-18)22(24)15-23-13-5-10-20-19-9-3-2-6-16(19)11-12-21(20)23;/h2-14H,15H2,1H3;1H/q+1;/p-1

InChI Key

FQUITXIJOKFJAB-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.